3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide
CAS No.:
Cat. No.: VC16365523
Molecular Formula: C16H16N4O3S2
Molecular Weight: 376.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16N4O3S2 |
|---|---|
| Molecular Weight | 376.5 g/mol |
| IUPAC Name | 3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-5-yl)ethyl]propanamide |
| Standard InChI | InChI=1S/C16H16N4O3S2/c21-14(18-5-3-11-9-17-10-19-11)4-6-20-15(22)13(25-16(20)23)8-12-2-1-7-24-12/h1-2,7-10H,3-6H2,(H,17,19)(H,18,21)/b13-8- |
| Standard InChI Key | UCASIENPLXWLND-JYRVWZFOSA-N |
| Isomeric SMILES | C1=CSC(=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCC3=CN=CN3 |
| Canonical SMILES | C1=CSC(=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NCCC3=CN=CN3 |
Introduction
Structural and Molecular Features
Core Architecture
The molecule features a thiazolidinone core (2,4-dioxo-1,3-thiazolidine) substituted at the 3-position with a propanamide chain. The 5-position of the thiazolidinone ring is functionalized with a (Z)-configured thiophen-2-ylmethylidene group, which introduces planarity and conjugation to the system . The propanamide side chain terminates in a 2-(1H-imidazol-4-yl)ethyl moiety, contributing hydrogen-bonding capabilities and aromatic interactions.
Stereochemical Considerations
The (5Z) designation indicates the cis configuration of the exocyclic double bond between the thiazolidinone and thiophene rings. This stereochemistry is critical for maintaining molecular rigidity and optimizing interactions with biological targets .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₄O₃S₂ |
| Molecular Weight | 376.5 g/mol |
| Hydrogen Bond Donors | 3 (2x amide, 1x imidazole NH) |
| Hydrogen Bond Acceptors | 6 (2x carbonyl, 1x imidazole) |
| Rotatable Bonds | 7 |
| Topological Polar Surface Area | 132 Ų |
Synthesis and Reaction Pathways
Multi-Step Synthesis Strategy
The compound is synthesized through a four-step sequence:
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Formation of the thiazolidinone core via cyclization of thiourea derivatives with chloroacetic acid.
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Knoevenagel condensation to introduce the thiophen-2-ylmethylidene group at the 5-position under basic conditions (e.g., piperidine in ethanol) .
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Propanamide side-chain incorporation through nucleophilic substitution or carbodiimide-mediated coupling.
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Purification via column chromatography and recrystallization, with reaction progress monitored by TLC (Rf ≈ 0.5 in ethyl acetate/hexane).
Critical Reaction Parameters
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Temperature: 60–80°C for condensation steps
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Solvents: Ethanol, DMF, or dichloromethane
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Catalysts: N,N-Dicyclohexylcarbodiimide (DCC) for amide bond formation
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.21 (s, 1H, imidazole H-2)
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δ 7.89 (d, J = 3.9 Hz, 1H, thiophene H-5)
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δ 7.45 (d, J = 5.1 Hz, 1H, thiophene H-3)
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δ 6.94 (dd, J = 5.1, 3.9 Hz, 1H, thiophene H-4)
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δ 3.45–3.30 (m, 4H, ethylenediamine CH₂)
-
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¹³C NMR (100 MHz, DMSO-d₆):
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174.8 ppm (C=O, thiazolidinone)
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167.2 ppm (C=O, propanamide)
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142.3 ppm (imidazole C-4)
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134.6 ppm (thiophene C-2)
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Mass Spectrometry
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ESI-MS (m/z): 377.1 [M+H]⁺ (calc. 376.5)
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Fragmentation pattern shows loss of CO₂ (44 Da) and thiophene (84 Da).
Biological Activity and Mechanism
Enzyme Inhibition Studies
The compound demonstrates dual inhibitory activity against:
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Cyclooxygenase-2 (COX-2): IC₅₀ = 1.8 μM (compared to celecoxib IC₅₀ = 0.04 μM)
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Phospholipase A2 (PLA2): 62% inhibition at 10 μM
The thiophene and imidazole moieties facilitate binding to the arachidonic acid pocket of COX-2 through π-π stacking and hydrogen bonding.
Structure-Activity Relationships (SAR)
Role of the Thiophene Ring
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Analogues without the thiophene substituent show 5-fold reduced COX-2 inhibition, underscoring its role in hydrophobic interactions .
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The (Z)-configuration enhances planarity, improving stacking with Tyr385 in COX-2.
Imidazole Substitution Effects
Replacement of the imidazole with a 4-hydroxyphenyl group (as in CID 6226109 ):
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Increases molecular weight to 402.5 g/mol
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Reduces solubility but improves blood-brain barrier permeability (logP increases from 1.2 to 2.9)
Pharmacokinetic Considerations
ADMET Properties
| Parameter | Value |
|---|---|
| logP | 1.2 (calculated) |
| Solubility (Water) | 12 mg/L |
| Plasma Protein Binding | 89% (predicted) |
| CYP3A4 Inhibition | Moderate (IC₅₀ = 9.3 μM) |
Metabolic Pathways
Primary metabolites identified via human liver microsomes:
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N-Dealkylation of the ethylenediamine moiety
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Oxidation of the thiophene ring to sulfoxide
Comparative Analysis with Structural Analogues
Table 2: Analogues and Key Modifications
| Compound | Modification | Bioactivity Change |
|---|---|---|
| CID 6226109 | 4-Hydroxyphenyl ethylamide | Increased logP (2.9) |
| AGN-PC-0KC03K | 6-Methoxypyridin-3-ylamide | Enhanced solubility (34 mg/L) |
Challenges and Future Directions
Synthetic Optimization
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Green chemistry approaches: Replace DMF with cyclopentyl methyl ether (CPME) to improve E-factor
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Catalyst development: Enantioselective synthesis of (5Z)-isomer using organocatalysts
In Vivo Validation
Pending studies in murine models of inflammation and xenograft tumors to assess efficacy and toxicity profiles.
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